molecular formula C7H5NO2 B1314943 Pyridine-2,4-dicarbaldehyde CAS No. 6220-65-1

Pyridine-2,4-dicarbaldehyde

Cat. No.: B1314943
CAS No.: 6220-65-1
M. Wt: 135.12 g/mol
InChI Key: ZZULRCCPNVVEFS-UHFFFAOYSA-N
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Description

Pyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2. It is a derivative of pyridine, where two hydrogen atoms are replaced by aldehyde groups at the 2 and 4 positions. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.

Mechanism of Action

Target of Action

Pyridine-2,4-dicarbaldehyde is a versatile organic compound that can interact with various targets. It has been found to form complexes with certain metals, such as tin (Sn), which have shown promising anticancer activities . The primary targets of these complexes are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .

Mode of Action

The mode of action of this compound is complex and multifaceted. When it forms complexes with metals like tin (Sn), these complexes interact with their targets, leading to various changes. For instance, they can act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These interactions disrupt the normal functioning of cancer cells, leading to their death.

Biochemical Pathways

For example, it can induce apoptosis, a process of programmed cell death, and inhibit the activities of certain proteins and enzymes, disrupting the normal functioning of the cells .

Safety and Hazards

Pyridine-2,4-dicarbaldehyde, like other pyridine-based compounds, should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. It should be kept away from open flames, hot surfaces and sources of ignition .

Future Directions

While specific future directions for Pyridine-2,4-dicarbaldehyde were not found in the search results, pyridine-based compounds continue to be a focus of research due to their wide range of applications .

Biochemical Analysis

Biochemical Properties

Pyridine-2,4-dicarbaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. These bases are formed through the reaction of this compound with primary amines, resulting in the formation of imines. This reaction is essential in the synthesis of various coordination compounds and pharmaceuticals. This compound interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, it can form complexes with metal ions, which can influence its biochemical activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For example, it can inhibit the activity of certain kinases, leading to alterations in cell signaling. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. This compound has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. The aldehyde groups in this compound are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism. In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that this compound can cause oxidative stress and damage to cellular components at high doses. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation to carboxylic acids by aldehyde dehydrogenases. This compound can also undergo reduction to form alcohols, which can be further metabolized by alcohol dehydrogenases. This compound can affect metabolic flux by altering the activity of enzymes involved in these pathways. Additionally, it can interact with cofactors such as NAD+ and NADH, influencing redox reactions and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which can influence its localization and accumulation. This compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within cells can also be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization. For example, in the nucleus, this compound can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence energy metabolism and oxidative stress. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as selenium dioxide. The reaction is typically carried out in a solvent like 1,4-dioxane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes steps like acylation, esterification, reduction, and oxidation. The overall yield of the compound can be optimized by controlling reaction conditions and using efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: Pyridine-2,4-dicarboxylic acid.

    Reduction: Pyridine-2,4-dimethanol.

    Substitution: Schiff bases (e.g., imines).

Comparison with Similar Compounds

    Pyridine-2,6-dicarbaldehyde: Similar structure but with aldehyde groups at the 2 and 6 positions.

    Pyridine-3,5-dicarbaldehyde: Aldehyde groups at the 3 and 5 positions.

    Pyridine-2,4-dimethanol: The aldehyde groups are replaced by hydroxymethyl groups.

Uniqueness: Pyridine-2,4-dicarbaldehyde is unique due to its specific positioning of aldehyde groups, which allows for selective reactions and the formation of distinct products. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

pyridine-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULRCCPNVVEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479433
Record name 2,4-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-65-1
Record name 2,4-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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